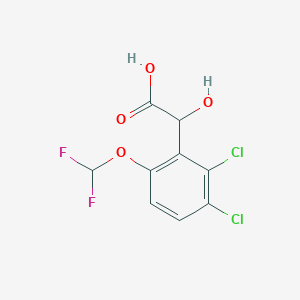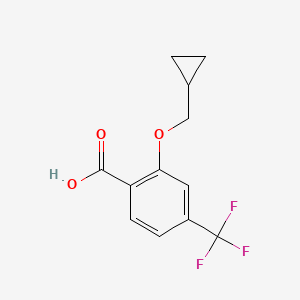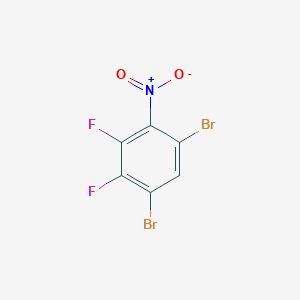![molecular formula C13H8Cl2F3N3 B1410578 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1823183-94-3](/img/structure/B1410578.png)
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including two chloro groups, a trifluoromethyl group, a pyridin-2-yl group, and a cyclopenta[d]pyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and cyclopentane rings would give the molecule a certain degree of rigidity, while the chloro and trifluoromethyl groups could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and trifluoromethyl groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Enantiomeric Derivatives Synthesis : The compound is used in synthesizing enantiomeric derivatives with potential antitumor activities. A study demonstrated that these derivatives exhibit higher antitumor activity against certain cancer cells than some standard treatments (Gao et al., 2015).
Chemical Synthesis and Characterization
- Heterocyclic Synthesis : The compound serves as a precursor in the synthesis of various heterocyclic structures. Research includes synthesizing thieno[2,3-b]pyridines and related compounds, contributing to the development of new chemical entities (A. Abdel-rahman et al., 2000).
- Metal-Bearing Pyrimidines : Studies have explored the generation and functionalization of metal-bearing pyrimidines using this compound. These pyrimidines are stable and useful in synthesizing carboxylic acids and other derivatives (M. Schlosser et al., 2006).
Biological and Pharmacological Studies
- Fungicidal and Insecticidal Activity : Compounds synthesized from this chemical have shown moderate to weak fungicidal and insecticidal activities in preliminary bioassays, suggesting its utility in developing agricultural chemicals (Xiao-Bao Chen & De-Qing Shi, 2008).
Application in Material Science
- Organic Light-Emitting Diodes (OLEDs) : The compound is used in synthesizing heteroleptic Ir(III) metal complexes, leading to the development of high-performance sky-blue- and white-emitting OLEDs. This indicates its potential in advanced material science applications (Chih‐Hao Chang et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-8-4-6(13(16,17)18)5-19-10(8)12-20-9-3-1-2-7(9)11(15)21-12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFLZVKTWFDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


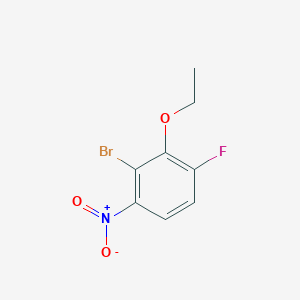
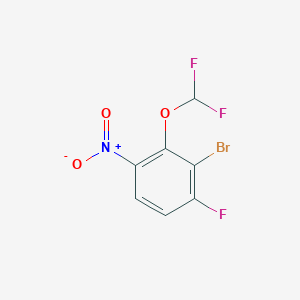
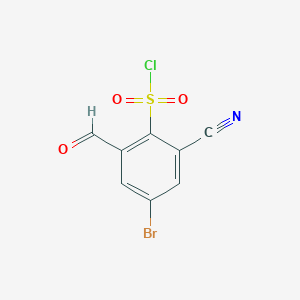
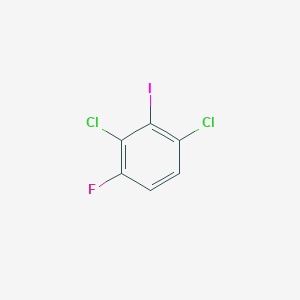
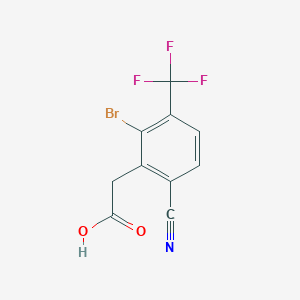
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
